molecular formula C13H17NO2 B111583 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 128501-84-8

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B111583
CAS No.: 128501-84-8
M. Wt: 219.28 g/mol
InChI Key: OYSJRUKZNDBZIZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a methoxy group at the fourth position, a pyrrolidin-1-ylmethyl group at the third position, and an aldehyde group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .

Scientific Research Applications

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde” is classified as an irritant . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+PyrrolidineThis compound\text{4-Methoxybenzaldehyde} + \text{Pyrrolidine} \rightarrow \text{this compound} 4-Methoxybenzaldehyde+Pyrrolidine→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction time can vary depending on the specific conditions used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrrolidin-1-ylmethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)8-12(13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSJRUKZNDBZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356676
Record name 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128501-84-8
Record name 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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